Salicylazobenzoic acid

Overview

Description

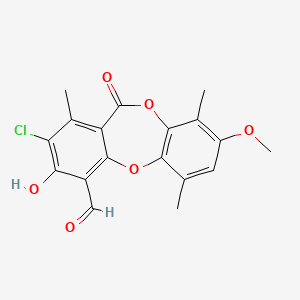

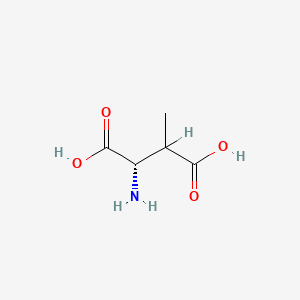

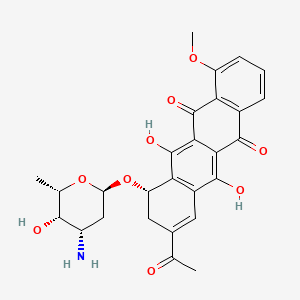

Salicylazobenzoic acid: is a chemical compound with the molecular formula C14H10N2O5. It is known for its potential therapeutic applications, particularly in the treatment of inflammatory bowel diseases such as ulcerative colitis . The compound is characterized by its unique structure, which includes both salicylic acid and benzoic acid moieties linked by an azo bond.

Mechanism of Action

Target of Action

Salicylazobenzoic acid, similar to its parent compound salicylic acid, primarily targets cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins and thromboxanes, which are key mediators of inflammation and pain .

Mode of Action

This compound, like salicylic acid, irreversibly inhibits COX-1 and COX-2 . This inhibition prevents the conversion of arachidonic acid to prostaglandins and thromboxanes, thereby reducing inflammation and pain .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the metabolism of arachidonic acid. The compound’s action on COX-1 and COX-2 enzymes disrupts the synthesis of prostaglandins and thromboxanes, key components of the arachidonic acid pathway . This pathway is central to inflammatory responses .

Pharmacokinetics

For instance, salicylic acid, a related compound, is rapidly absorbed and undergoes first-order kinetics with an absorption half-life ranging from 5 to 16 minutes . It is metabolized through glucuronide formation and conjugation with glycine .

Result of Action

The primary result of this compound’s action is the reduction of inflammation and pain. By inhibiting the COX enzymes and disrupting the arachidonic acid pathway, it reduces the production of prostaglandins and thromboxanes, thereby alleviating inflammation and pain .

Biochemical Analysis

Biochemical Properties

Salicylazobenzoic acid plays a significant role in biochemical reactions, particularly in the treatment of inflammatory conditions. It interacts with various enzymes and proteins, including cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway . The compound inhibits the activity of COX enzymes, reducing the production of pro-inflammatory prostaglandins . Additionally, this compound interacts with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound inhibits the activation of NF-κB, leading to a decrease in the expression of inflammatory cytokines . This results in reduced inflammation and improved cellular function in conditions like ulcerative colitis . Furthermore, this compound affects the metabolism of cells by altering the production of reactive oxygen species (ROS) and reducing oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with COX enzymes and NF-κB . By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation . Additionally, this compound binds to NF-κB, preventing its translocation to the nucleus and subsequent activation of inflammatory genes . This dual mechanism of action helps in controlling inflammation at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its efficacy can decrease with prolonged exposure to light and heat . Over time, this compound may degrade, leading to a reduction in its anti-inflammatory properties . Long-term studies have shown that the compound maintains its effectiveness in reducing inflammation in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces inflammation without causing significant adverse effects . At higher doses, this compound can cause toxicity, including gastrointestinal disturbances and liver damage . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, indicating that increasing the dosage beyond a certain point does not enhance its therapeutic benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes conjugation with glucuronic acid and sulfate . The compound also interacts with enzymes like cytochrome P450, which play a role in its biotransformation . These metabolic pathways help in the detoxification and elimination of this compound from the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported to the liver via the portal circulation . Within cells, the compound interacts with transporters like organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), which facilitate its movement across cellular membranes . This compound accumulates in inflamed tissues, where it exerts its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound is primarily localized in the cytoplasm, where it interacts with COX enzymes and NF-κB . It may also be found in the nucleus, where it can influence gene expression . Post-translational modifications, such as phosphorylation, can affect the localization and activity of this compound, directing it to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Salicylazobenzoic acid can be synthesized through a series of chemical reactions involving salicylic acid and benzoic acid derivatives. One common method involves the diazotization of salicylic acid followed by coupling with benzoic acid. The reaction typically requires acidic conditions and a temperature-controlled environment to ensure the stability of the azo bond.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pH, and reactant concentrations to achieve high yields and purity. The final product is often purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: Salicylazobenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction of the azo bond can yield amine derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated, nitrated, or sulfonated products.

Scientific Research Applications

Chemistry:

- Used as a reagent in organic synthesis to introduce azo functionality into molecules.

Biology:

- Investigated for its role in modulating biological pathways, particularly those involving inflammation.

Medicine:

- Explored as a therapeutic agent for treating inflammatory bowel diseases such as ulcerative colitis and Crohn’s disease .

- Potential use in drug delivery systems due to its ability to release active metabolites in the colon.

Industry:

- Utilized in the production of dyes and pigments due to its azo structure.

Comparison with Similar Compounds

Sulfasalazine: Contains a similar azo bond linking salicylic acid and sulfapyridine. Used in the treatment of inflammatory bowel diseases.

Olsalazine: A dimer of 5-aminosalicylic acid linked by an azo bond. Also used for treating ulcerative colitis.

Balsalazide: Contains an azo bond linking 5-aminosalicylic acid to a carrier molecule. Used for similar therapeutic purposes.

Uniqueness: Salicylazobenzoic acid is unique due to its specific combination of salicylic acid and benzoic acid moieties, which confer distinct chemical and biological properties. Its ability to release active metabolites in the colon makes it particularly effective for targeted treatment of inflammatory bowel diseases .

Properties

IUPAC Name |

5-[(4-carboxyphenyl)diazenyl]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O5/c17-12-6-5-10(7-11(12)14(20)21)16-15-9-3-1-8(2-4-9)13(18)19/h1-7,17H,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVGBRQYZHTBTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020133, DTXSID00860803 | |

| Record name | Benzalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[(4-Carboxyphenyl)diazenyl]-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64896-26-0 | |

| Record name | Salicylazobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064896260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALICYLAZOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76MT6200BB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the proposed mechanism of action for Salicylazobenzoic acid in treating ulcerative colitis?

A1: While the exact mechanism of action of this compound (also known as Benzalazine) is not fully understood, it is designed as a prodrug. It is thought to be cleaved in the colon into 5-aminosalicylic acid (5-ASA) [, ]. 5-ASA is the therapeutically active moiety and is believed to exert its anti-inflammatory effects locally in the gut through the inhibition of prostaglandin synthesis and the modulation of inflammatory mediators [].

Q2: How does the efficacy of this compound compare to Sulfasalazine in treating ulcerative colitis based on the available research?

A2: A study directly comparing this compound to Sulfasalazine in patients with active ulcerative colitis found that both treatments led to significant improvements in clinical and histological parameters within 6 weeks []. The study concluded that, at equivalent doses, both drugs demonstrated similar efficacy in treating the disease. Importantly, this study highlighted that this compound might offer a safer alternative to Sulfasalazine due to a potentially lower incidence of side effects associated with the sulfapyridine component of Sulfasalazine [].

Q3: Are there any advantages of using this compound over Sulfasalazine for ulcerative colitis treatment?

A3: One potential advantage of this compound over Sulfasalazine is a better side effect profile. The study comparing the two drugs found that while both drugs caused side effects, they were less frequent in the group receiving this compound []. The authors suggest this difference could be attributed to the absence of the sulfapyridine moiety in this compound, which is often associated with adverse effects [].

Q4: What are the limitations of the available research on this compound?

A4: The available research on this compound, particularly regarding its direct comparison with Sulfasalazine, is limited to a single double-blind study with a relatively small sample size []. Further research with larger patient populations and longer follow-up periods is necessary to confirm these initial findings and to fully elucidate the efficacy and safety profile of this compound in the treatment of ulcerative colitis. Additionally, more research is needed to fully understand the pharmacokinetic properties and long-term effects of this drug.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-hydroxy-2-methyl-N-[(2R)-1-(3-phenylprop-2-enoyl)pyrrolidin-2-yl]butanamide](/img/structure/B1202340.png)

![Hexapotassium [nitrilotris(methylene)]trisphosphonate](/img/structure/B1202343.png)

![(1-{[2-(Diethylamino)ethyl]amino}-9-oxo-9h-thioxanthen-4-yl)methyl methanesulfonate](/img/structure/B1202344.png)

![2-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-ONE](/img/structure/B1202346.png)